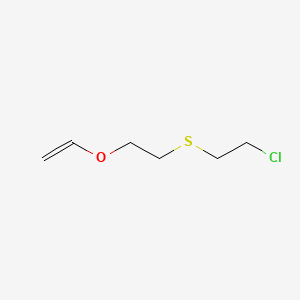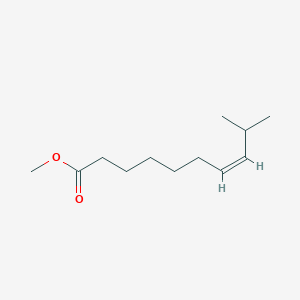
Methyl (Z)-9-methyldec-7-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (Z)-9-methyldec-7-enoate is an organic compound characterized by its ester functional group and a double bond in the Z-configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl (Z)-9-methyldec-7-enoate can be synthesized through several methods. One common approach involves the esterification of (Z)-9-methyldec-7-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The reaction mixture is then purified through distillation to obtain the desired ester.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl (Z)-9-methyldec-7-enoate undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: m-CPBA, OsO4
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Various nucleophiles like amines or thiols
Major Products Formed:
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Substituted esters
Wissenschaftliche Forschungsanwendungen
Methyl (Z)-9-methyldec-7-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of esterases and other enzymes that catalyze ester hydrolysis.
Medicine: Research into its potential as a prodrug or in drug delivery systems is ongoing.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of methyl (Z)-9-methyldec-7-enoate involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond is cleaved, resulting in the formation of the corresponding alcohol and acid. This reaction is facilitated by the nucleophilic attack of water or hydroxide ions on the carbonyl carbon of the ester.
Vergleich Mit ähnlichen Verbindungen
Methyl (Z)-9-methyldec-7-enoate can be compared to other esters with similar structures, such as:
Methyl (E)-9-methyldec-7-enoate: The E-isomer of the compound, which has different physical and chemical properties due to the different spatial arrangement of the substituents around the double bond.
Methyl decanoate: A saturated ester with no double bonds, which exhibits different reactivity and applications.
Ethyl (Z)-9-methyldec-7-enoate: An ester with a similar structure but with an ethyl group instead of a methyl group, leading to variations in its properties and uses.
This compound stands out due to its specific Z-configuration, which can influence its reactivity and interactions in chemical and biological systems.
Eigenschaften
CAS-Nummer |
112375-43-6 |
|---|---|
Molekularformel |
C12H22O2 |
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
methyl (Z)-9-methyldec-7-enoate |
InChI |
InChI=1S/C12H22O2/c1-11(2)9-7-5-4-6-8-10-12(13)14-3/h7,9,11H,4-6,8,10H2,1-3H3/b9-7- |
InChI-Schlüssel |
SGCIEONKUDROAO-CLFYSBASSA-N |
Isomerische SMILES |
CC(C)/C=C\CCCCCC(=O)OC |
Kanonische SMILES |
CC(C)C=CCCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[(E)-(diethoxyphosphoryl)diazenyl]but-2-enoate](/img/structure/B14301628.png)
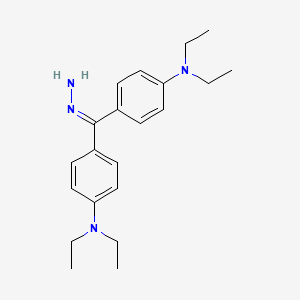
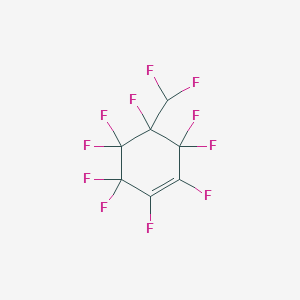
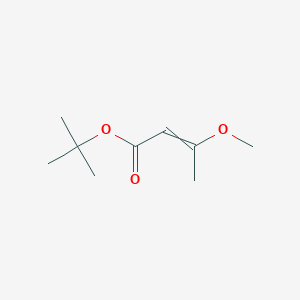
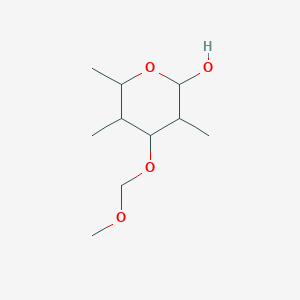
![3,6-Diethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14301656.png)
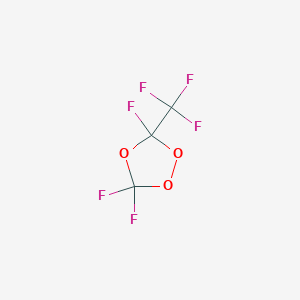
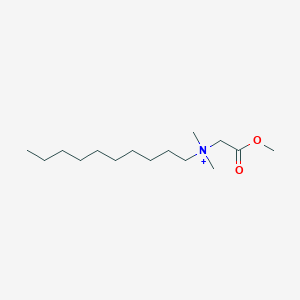
![N-{[3-(Trifluoromethyl)benzene-1-sulfonyl]oxy}hexan-1-amine](/img/structure/B14301668.png)
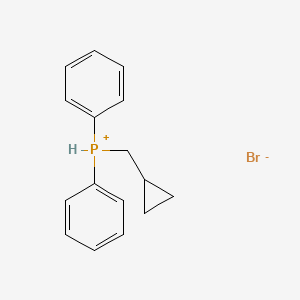
![11-[(5,6-Diphenyl-1,2,4-triazin-3-YL)amino]undecan-1-OL](/img/structure/B14301673.png)
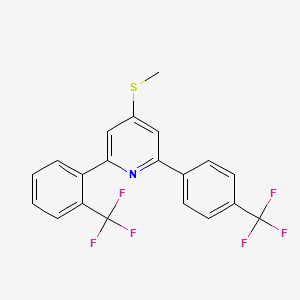
![Hexyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14301686.png)
